![molecular formula C32H36N4O7 B2575134 4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide CAS No. 899920-63-9](/img/no-structure.png)

4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide

カタログ番号 B2575134

CAS番号:

899920-63-9

分子量: 588.661

InChIキー: JARFRINIEDODQO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

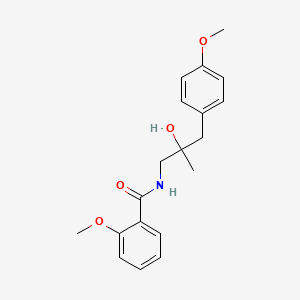

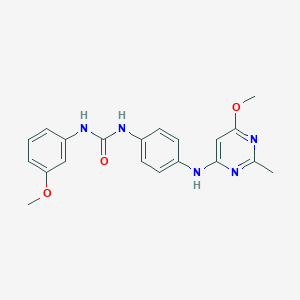

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group (a type of heterocyclic compound), an amide group, and several methoxy groups. Methoxy groups are often used in drug design to increase the lipophilicity and thus the cell membrane permeability of a compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of the compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, which could affect its solubility and permeability .科学的研究の応用

Antimicrobial Applications

- Synthesis of Quinazoline Derivatives for Antimicrobial Use : Research on quinazoline derivatives has explored their potential as antimicrobial agents. For instance, studies have synthesized new quinazolines with modifications aimed at enhancing antimicrobial activity against a range of bacteria and fungi, demonstrating the versatility of quinazoline structures in drug development for infection control (Desai, Shihora, & Moradia, 2007); (Bektaş et al., 2007).

Antitumor Activities

- Quinazoline Antifolates as Thymidylate Synthase Inhibitors : Some quinazoline derivatives have been studied for their inhibitory effects on thymidylate synthase, an enzyme crucial for DNA synthesis in cells. These compounds, particularly those with methoxy substituents, have shown potential as tight-binding inhibitors, indicating their promise as antitumor agents. Enhanced solubility and potency in cellular models suggest their viability for in vivo studies as cancer therapeutics (Marsham et al., 1989).

Chemical Synthesis and Characterization

- Novel Quinazolinone Derivatives : The creation and antimicrobial evaluation of novel quinazolinone compounds highlight the ongoing exploration of quinazoline structures for varied medicinal applications. These studies not only focus on antimicrobial efficacy but also on understanding the chemical properties that contribute to biological activity, paving the way for the design of more effective drugs (Habib, Hassan, & El‐Mekabaty, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

CAS番号 |

899920-63-9 |

|---|---|

製品名 |

4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide |

分子式 |

C32H36N4O7 |

分子量 |

588.661 |

IUPAC名 |

4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide |

InChI |

InChI=1S/C32H36N4O7/c1-41-18-6-16-34-30(38)24-12-9-23(10-13-24)20-36-31(39)25-7-4-5-8-26(25)35(32(36)40)21-29(37)33-17-15-22-11-14-27(42-2)28(19-22)43-3/h4-5,7-14,19H,6,15-18,20-21H2,1-3H3,(H,33,37)(H,34,38) |

InChIキー |

JARFRINIEDODQO-UHFFFAOYSA-N |

SMILES |

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

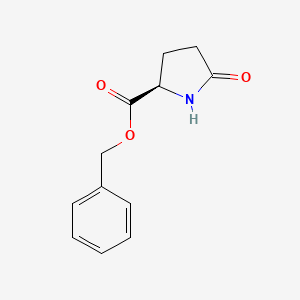

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate

261951-61-5

N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide

2305480-18-4

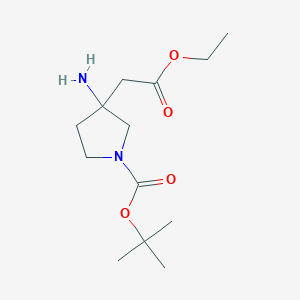

Ethyl (3-amino-1-boc-pyrrolidin-3-yl)-acetate

1262407-10-2; 1784037-40-6; 2241129-13-3

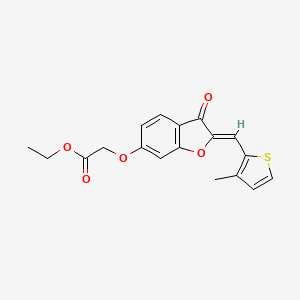

![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)

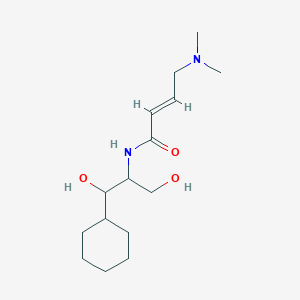

![(1R,5S)-N-ethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2575059.png)

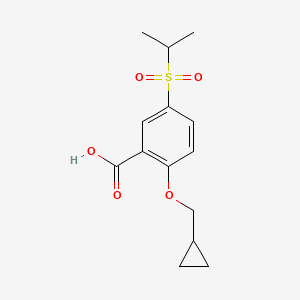

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575065.png)

![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)